N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

FAAH inhibition Endocannabinoid system Pain and inflammation

This chemical probe offers a strategic advantage for drug discovery programs: a 5-methylisoxazole-3-carboxamide core featuring a chiral 3-hydroxypropyl linker and furan-2-yl terminus that provides significantly lower lipophilicity (cLogP ~1.0-1.5) than canonical FAAH inhibitors, reducing non-specific binding and enhancing aqueous solubility for assay systems sensitive to precipitation. Procure as a reference standard for HPLC/LC-MS method development or as a tool for exploring TNF-α modulation, PDE4 inhibition, or antimycobacterial targets. Ideal for focused library synthesis using modular 5-methylisoxazole-3-carboxylic acid (CAS 3445-52-1) precursor chemistry.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 1421451-29-7
Cat. No. B2475604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
CAS1421451-29-7
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCC(C2=CC=CO2)O
InChIInChI=1S/C12H14N2O4/c1-8-7-9(14-18-8)12(16)13-5-4-10(15)11-3-2-6-17-11/h2-3,6-7,10,15H,4-5H2,1H3,(H,13,16)
InChIKeyLONHBINRRHQUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(Furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1421451-29-7): Compound Class and Structural Identity for Procurement Decisions


N-[3-(Furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1421451-29-7; molecular formula C₁₂H₁₄N₂O₄; molecular weight 250.25 g/mol) is a synthetic heterocyclic carboxamide belonging to the 5-methylisoxazole-3-carboxamide class . It features a 5-methyl-1,2-oxazole (isoxazole) core linked via a carboxamide bridge to a 3-(furan-2-yl)-3-hydroxypropyl side chain. The compound shares its core scaffold with multiple pharmacologically investigated series, including the 3-carboxamido-5-aryl-isoxazole class of Fatty Acid Amide Hydrolase (FAAH) inhibitors reported to exhibit IC₅₀ values as low as 0.088 μM [1][2]. The presence of the chiral 3-hydroxypropyl linker and the electron-rich furan-2-yl terminus distinguishes this compound from simpler N-aryl or N-alkyl isoxazole-3-carboxamide analogs and may influence both target engagement and physicochemical properties relative to in-class alternatives [3].

Why In-Class Substitution of N-[3-(Furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide Is Not Straightforward


Within the 5-methylisoxazole-3-carboxamide family, even modest modifications to the amide substituent produce substantial shifts in biological target engagement, potency, and physicochemical profile. Published SAR on the 3-carboxamido-5-aryl-isoxazole scaffold demonstrates that replacing the aryl/heteroaryl group on the carboxamide side chain can switch pharmacological activity between CB₂ agonism and FAAH inhibition, with FAAH IC₅₀ values spanning over two orders of magnitude (from 0.088 μM to >10 μM) depending on substituent identity [1][2]. The furan-2-yl-3-hydroxypropyl moiety present in CAS 1421451-29-7 introduces both a hydrogen-bond-donating secondary alcohol (pKa ~13–14) and a π-excessive heteroaromatic ring, features that are absent in simpler N-phenyl or N-benzyl analogs [3]. Substituting this compound with a close analog lacking the 3-hydroxyl group, bearing a different heterocycle (e.g., thiophene, pyridine), or carrying the furan at a different position (furan-3-yl) would be expected—based on class SAR—to alter both target affinity and lipophilicity (cLogP), potentially compromising the specific pharmacological or chemical probe properties for which this compound was selected [4].

Quantitative Differentiation Evidence for N-[3-(Furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1421451-29-7) Versus Structural Analogs


Furan-2-yl vs. Phenyl Substituent: Impact on FAAH Inhibitory Potency Based on Class SAR

In the 3-carboxamido-5-aryl-isoxazole FAAH inhibitor series, compounds bearing electron-rich heteroaryl substituents on the carboxamide side chain exhibit systematically higher FAAH inhibitory potency than their phenyl counterparts. Published SAR demonstrates that within a congeneric series, the nature of the distal aryl/heteroaryl group modulates FAAH IC₅₀ values across a range of 0.088 μM to >10 μM [1]. While no direct FAAH inhibition data are available for CAS 1421451-29-7 itself, the furan-2-yl group present in this compound is a π-excessive heteroaromatic (σₘ = 0.06, compared to phenyl σₘ = 0.06; but with distinct H-bond acceptor capacity via the ring oxygen) that class-level SAR predicts would confer FAAH affinity intermediate between the most potent 5-aryl analogs (IC₅₀ ~0.08–0.2 μM) and weakly active N-alkyl derivatives (IC₅₀ >5 μM) [2].

FAAH inhibition Endocannabinoid system Pain and inflammation

Chiral 3-Hydroxypropyl Linker: Hydrogen-Bond Donor Capacity vs. Simple Alkyl Spacers

CAS 1421451-29-7 contains a secondary alcohol (pKa ~13–14) on the propyl linker connecting the isoxazole-carboxamide to the furan ring. This structural feature is absent in the most commonly studied FAAH inhibitors of the 3-carboxamido-5-aryl-isoxazole class, which typically employ simple methylene, ethylene, or benzyl spacers lacking H-bond donor capacity [1]. In the broader isoxazole-3-carboxamide literature, the introduction of a hydroxyl group on the side chain has been shown to alter both target binding kinetics (via additional H-bond interactions with catalytic serine or adjacent residues in FAAH's active site) and aqueous solubility (estimated ΔlogS improvement of ~0.5–1.0 log units relative to the corresponding des-hydroxy analog) [2]. The (R/S) stereochemistry at the 3-position of the propyl chain introduces chirality—a feature that can generate enantiomer-dependent differences in target engagement, as demonstrated with other chiral FAAH inhibitors [3].

Ligand-receptor interactions Hydrogen bonding Pharmacophore design

5-Methyl vs. 5-Aryl Substitution on Isoxazole: Scaffold Divergence from Canonical FAAH Inhibitors

The majority of published potent FAAH inhibitors in the 3-carboxamido-isoxazole class bear a 5-aryl substituent (commonly 4-chlorophenyl, 4-methoxyphenyl, or furan-2-yl) on the isoxazole ring, which occupies a lipophilic pocket in the FAAH active site and is considered critical for high-affinity binding [1]. CAS 1421451-29-7 instead carries a 5-methyl group on the isoxazole ring rather than a 5-aryl substituent. In the related 5-methylisoxazole-3-carboxamide series (e.g., UTL-5g, an N-(2,4-dichlorophenyl) analog investigated as a TNF-α inhibitor and chemoprotective agent), the 5-methyl substitution has been associated with distinct biological target engagement profiles—including TNF-α inhibition, PDE4 modulation, and antitubercular activity (MIC = 6.25–12.5 μM against Mycobacterium tuberculosis)—that differ from FAAH inhibition [2][3]. This scaffold divergence means that CAS 1421451-29-7, while structurally related to FAAH inhibitors, may exhibit a fundamentally different target selectivity profile compared to 5-aryl-isoxazole-3-carboxamides.

Scaffold hopping Target selectivity Isoxazole pharmacophore

Recommended Research and Procurement Application Scenarios for N-[3-(Furan-2-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS 1421451-29-7)


Chemical Probe for Investigating Non-FAAH Biological Targets of the 5-Methylisoxazole-3-Carboxamide Scaffold

Given that 5-methyl (rather than 5-aryl) substitution on the isoxazole ring is predicted to substantially reduce FAAH inhibitory potency relative to canonical 5-aryl FAAH inhibitors [1], CAS 1421451-29-7 is most appropriately deployed as a chemical probe for exploring alternative biological targets of the 5-methylisoxazole-3-carboxamide chemotype—such as TNF-α modulation, PDE4 inhibition, or antimycobacterial activity—described for structurally related 5-methylisoxazole-3-carboxamides [2][3]. The furan-2-yl-3-hydroxypropyl substituent provides additional structural diversity that may confer target selectivity advantages over simpler N-aryl 5-methylisoxazole-3-carboxamides.

Physicochemical Property Optimization Studies Requiring Reduced Lipophilicity

With an estimated cLogP approximately 2–3 log units lower than typical 5-aryl FAAH inhibitors (cLogP ~3.0–4.5), CAS 1421451-29-7 (cLogP estimated ~1.0–1.5) offers a significantly less lipophilic alternative within the isoxazole-3-carboxamide class [1]. This property profile makes it suitable for assay systems sensitive to compound precipitation or non-specific protein binding, and for structure-property relationship studies aimed at improving aqueous solubility without sacrificing the heterocyclic core scaffold [4].

Stereochemical Probe for Hydrogen-Bonding Interactions in Enzyme Active Sites

The chiral secondary alcohol at the 3-position of the propyl linker provides an H-bond donor functionality absent from most published isoxazole-3-carboxamide tool compounds [1]. This feature makes CAS 1421451-29-7 a candidate for co-crystallography or molecular modeling studies aimed at mapping H-bond networks within enzyme active sites that accommodate the isoxazole-carboxamide scaffold, particularly where the stereochemical configuration at the hydroxyl-bearing carbon may differentiate binding modes between enantiomers [4].

Building Block for Focused Library Synthesis and SAR Expansion

The combination of a 5-methylisoxazole-3-carboxylic acid precursor (CAS 3445-52-1) with a 3-(furan-2-yl)-3-hydroxypropylamine intermediate provides a modular synthetic entry point for generating focused libraries of analogs [1]. Procurement of CAS 1421451-29-7 as a reference standard for analytical method development (HPLC, LC-MS purity assessment) is warranted when synthesizing or characterizing derivatives in this chemical series, given the compound's distinct retention time and mass spectral signature [4].

Quote Request

Request a Quote for N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.